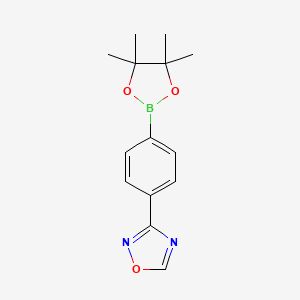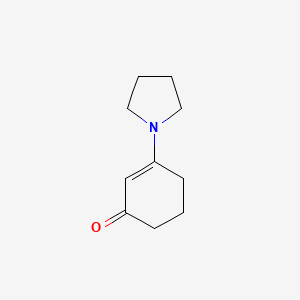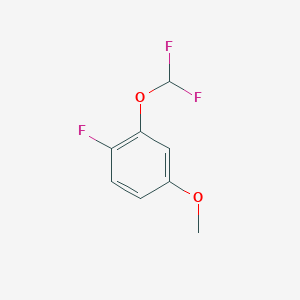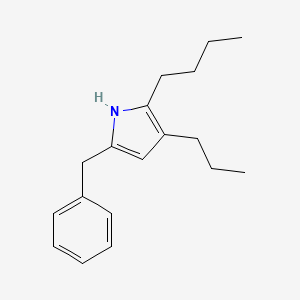
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole (2B5M3E-1H-P) is an aromatic heterocyclic compound belonging to the pyrrole family. It is a highly reactive molecule with a wide range of applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. 2B5M3E-1H-P has been extensively studied in recent decades, and its unique molecular structure has allowed researchers to explore its potential as a novel therapeutic agent and its use in a variety of synthetic processes.
Applications De Recherche Scientifique
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has a wide range of applications in scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been explored as a potential therapeutic agent due to its unique molecular structure. It has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins involved in various biological processes. In organic synthesis, this compound has been used as a building block for the synthesis of various complex molecules. It has also been used in the synthesis of various polymers and materials for various applications.
Mécanisme D'action
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been shown to interact with various proteins, enzymes, and receptors in the body. It has been shown to bind to the active sites of certain enzymes and proteins, which can modulate their activity. It has also been shown to interact with certain receptors, which can lead to changes in their activity and signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to modulate the activity of various enzymes and proteins, which can lead to changes in metabolic pathways and cellular processes. It has also been shown to interact with certain receptors, which can lead to changes in their activity and signaling pathways. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has several advantages for lab experiments. It is a highly reactive molecule and can be synthesized in a variety of ways. It is also a relatively stable molecule and can be stored for long periods of time without degradation. However, it is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, the synthesis of this compound can be difficult due to the presence of various side reactions and impurities.
Orientations Futures
The potential applications of 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole are still being explored, and there are many potential future directions for research. These include further exploration of its potential as a therapeutic agent, its use in the synthesis of various complex molecules, and its use as a building block for the synthesis of various polymers and materials. In addition, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore the potential of this compound for use in various drug delivery systems.
Méthodes De Synthèse
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole can be synthesized in various ways, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Suzuki reaction. The most commonly used synthesis method involves the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. This reaction produces an alkylidene-phosphonium intermediate, which is then reacted with a nucleophile to yield this compound. The Horner-Wadsworth-Emmons reaction is an alternative synthesis method, which involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of an acid catalyst. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction that is used to synthesize this compound from aryl halides.
Propriétés
IUPAC Name |
2-benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-14(2)7-6-10-16-11-12-17(18-16)13-15-8-4-3-5-9-15/h3-5,7-9,11-12,18H,6,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWODNQYRFXXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CC=C(N1)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)




![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)


